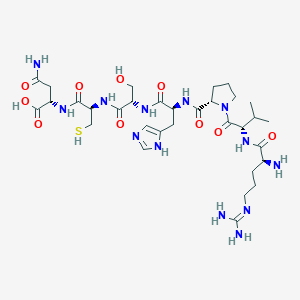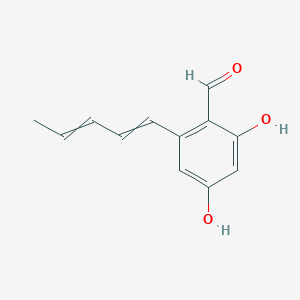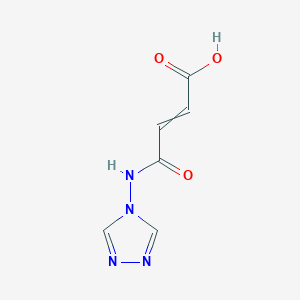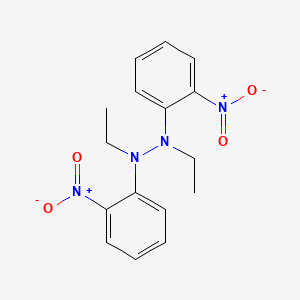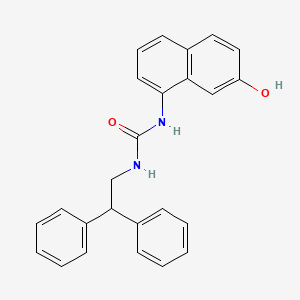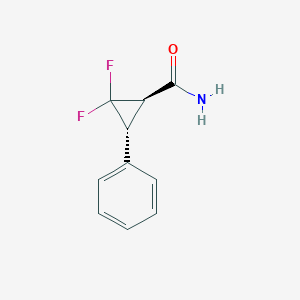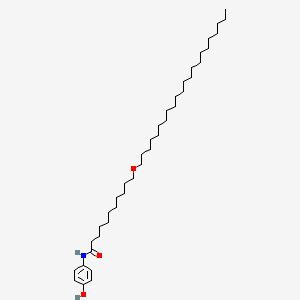
11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide is a complex organic compound characterized by its unique structure, which includes a long aliphatic chain and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide typically involves the esterification of docosanol with 11-bromoundecanoic acid, followed by the amidation with 4-hydroxyaniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the long aliphatic chain can interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in having a phenolic group but differs in its core structure.
Tetrakis(4-hydroxyphenyl)porphyrin: Contains multiple phenolic groups and a porphyrin core.
Uniqueness
This detailed article provides a comprehensive overview of 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
880544-99-0 |
|---|---|
Molecular Formula |
C39H71NO3 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
11-docosoxy-N-(4-hydroxyphenyl)undecanamide |
InChI |
InChI=1S/C39H71NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-28-35-43-36-29-26-23-20-18-21-24-27-30-39(42)40-37-31-33-38(41)34-32-37/h31-34,41H,2-30,35-36H2,1H3,(H,40,42) |
InChI Key |
JPPJQKMASZBTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
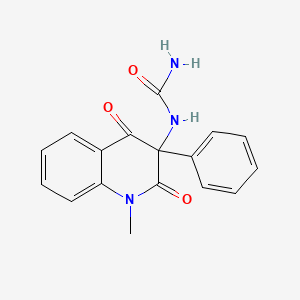
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
